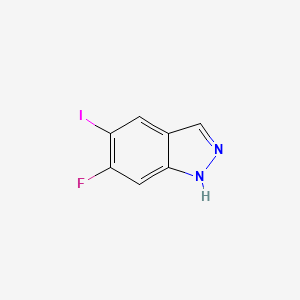

6-fluoro-5-iodo-1H-indazole

説明

Structure

3D Structure

特性

IUPAC Name |

6-fluoro-5-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAYDNUIYXDTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744103 | |

| Record name | 6-Fluoro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260384-77-7 | |

| Record name | 6-Fluoro-5-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 6-fluoro-5-iodo-1H-indazole: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of 6-fluoro-5-iodo-1H-indazole in Modern Drug Discovery

6-fluoro-5-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and pharmaceutical research. The indazole scaffold itself is a well-established pharmacophore, known to interact with a variety of biological targets. The strategic incorporation of both a fluorine and an iodine atom onto the indazole core endows this molecule with a unique combination of properties, making it a highly sought-after intermediate for the synthesis of complex therapeutic agents and molecular probes.

The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a lead compound. Simultaneously, the iodine atom serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions to introduce further molecular complexity. This dual functionality makes 6-fluoro-5-iodo-1H-indazole a powerful tool for researchers aiming to fine-tune the properties of drug candidates. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route, and its potential applications in drug development.

Physicochemical Properties

While extensive experimental data for 6-fluoro-5-iodo-1H-indazole is not widely published, we can compile its known identifiers and predict some of its key physicochemical properties based on its structure and data from closely related analogues.

| Property | Value | Source |

| CAS Number | 1260384-77-7 | [ChemScene[1], Sigma-Aldrich[2]] |

| Molecular Formula | C₇H₄FIN₂ | [MySkinRecipes[3], ChemScene[1]] |

| Molecular Weight | 262.02 g/mol | [MySkinRecipes[3], ChemScene[1]] |

| Appearance | Likely a solid at room temperature | Inferred from related indazoles |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water | [Benchchem[2]] |

| Storage | Room temperature, in a dry and sealed container, away from light | [MySkinRecipes[3]] |

Proposed Synthesis of 6-fluoro-5-iodo-1H-indazole

A plausible synthetic route to 6-fluoro-5-iodo-1H-indazole can be devised starting from commercially available 4-fluoro-3-iodoaniline. This proposed pathway involves a diazotization reaction followed by an intramolecular cyclization.

Caption: Proposed synthetic workflow for 6-fluoro-5-iodo-1H-indazole.

Experimental Protocol: A Hypothetical Step-by-Step Guide

Step 1: Diazotization of 4-fluoro-3-iodoaniline

-

To a stirred solution of 4-fluoro-3-iodoaniline (1 equivalent) in a suitable acidic medium (e.g., 2 M HCl), cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Causality behind Experimental Choices: The use of low temperatures is crucial to prevent the decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite helps to control the exothermic reaction and maintain the low temperature.

Step 2: Reductive Cyclization to form the Indazole Ring

-

In a separate flask, prepare a solution of a reducing agent such as tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃) (2-3 equivalents) in a suitable solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. A precipitate may form.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-fluoro-5-iodo-1H-indazole.

Causality behind Experimental Choices: The choice of reducing agent is critical for the successful cyclization to the indazole. Tin(II) chloride is a common and effective reagent for this transformation. The workup procedure is designed to remove inorganic salts and isolate the desired organic product.

Reactivity and Synthetic Utility

The chemical reactivity of 6-fluoro-5-iodo-1H-indazole is dominated by the interplay of its three key structural features: the indazole ring, the fluorine atom, and the iodine atom.

Caption: Key reactive sites and potential transformations of 6-fluoro-5-iodo-1H-indazole.

The iodine atom at the 5-position is the most versatile site for further functionalization. It is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: for the formation of C-C bonds with boronic acids.

-

Sonogashira Coupling: for the formation of C-C triple bonds with terminal alkynes.

-

Heck Reaction: for the formation of C-C double bonds with alkenes.

-

Buchwald-Hartwig Amination: for the formation of C-N bonds with amines.

The indazole ring itself can undergo N-alkylation or N-arylation at the N1 position. The fluorine atom at the 6-position is generally unreactive towards nucleophilic substitution but can influence the electronic properties of the ring system.

Applications in Drug Discovery and Beyond

6-fluoro-5-iodo-1H-indazole is primarily utilized as an intermediate in the synthesis of biologically active molecules.[3] Its structural motifs are found in compounds targeting a range of diseases. The ability to readily diversify the molecule at the 5-position via the iodo group makes it an ideal scaffold for generating libraries of compounds for high-throughput screening.

Potential therapeutic areas where derivatives of this compound may find application include:

-

Oncology: As a core for the development of kinase inhibitors.[3]

-

Neurological Disorders: The indazole scaffold is present in several compounds with activity in the central nervous system.

-

Inflammatory Diseases: Indazole derivatives have been explored as anti-inflammatory agents.

Furthermore, the presence of the iodine atom allows for the potential development of radiolabeled analogues for use as Positron Emission Tomography (PET) imaging agents, which can aid in the diagnosis and monitoring of diseases at the molecular level.[3]

Safety and Handling

As with any laboratory chemical, 6-fluoro-5-iodo-1H-indazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-fluoro-5-iodo-1H-indazole is a strategically important building block in modern chemical and pharmaceutical research. While detailed experimental data for this specific compound is limited in the public domain, its known structure and the well-established chemistry of related halogenated indazoles provide a strong foundation for its use in the synthesis of novel compounds. Its dual functionality, with a fluorine atom for modulating biological properties and an iodine atom for versatile synthetic transformations, ensures its continued relevance in the quest for new and improved therapeutics.

References

-

MySkinRecipes. 6-Fluoro-5-iodo-1H-indazole. [Link]

Sources

An In-depth Technical Guide to 6-fluoro-5-iodo-1H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-5-iodo-1H-indazole (CAS No. 1260384-77-7) has emerged as a pivotal heterocyclic building block in medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the indazole core, provides a versatile platform for the synthesis of complex molecules, most notably kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a crucial handle for carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the synthesis, physicochemical properties, reactivity, and applications of 6-fluoro-5-iodo-1H-indazole, offering a comprehensive resource for researchers engaged in the discovery and development of novel pharmaceuticals.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs and investigational agents.[2] Indazole derivatives are particularly prominent as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[3]

The strategic placement of substituents on the indazole ring is a key aspect of modern drug design. The title compound, 6-fluoro-5-iodo-1H-indazole, is a prime example of a highly functionalized intermediate designed for efficient and modular synthesis of drug candidates. The fluorine atom at the 6-position can modulate the electronic properties of the ring system and improve pharmacokinetic properties, while the iodine at the 5-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[4]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 6-fluoro-5-iodo-1H-indazole is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1260384-77-7 | [5][6] |

| Molecular Formula | C₇H₄FIN₂ | [6] |

| Molecular Weight | 262.02 g/mol | [6] |

| Appearance | Likely a yellow to orange powder or crystals | [7] |

| Storage | Room temperature, dry and sealed away from light | [8] |

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | s | 1H | H-3 |

| ~7.8-8.0 | d | 1H | H-7 |

| ~7.4-7.6 | d | 1H | H-4 |

| ~13.0-13.5 | br s | 1H | N-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Note: The presence of the iodine atom will influence the precise chemical shifts.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, J ≈ 240 Hz) | C-6 |

| ~140 | C-7a |

| ~135 | C-3 |

| ~125 | C-4 |

| ~120 | C-3a |

| ~110 (d, J ≈ 25 Hz) | C-7 |

| ~85 | C-5 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Note: The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant. The carbon attached to iodine (C-5) will have a characteristic upfield shift.[3]

Mass Spectrometry (Predicted)

| m/z | Assignment |

| 262 | [M]⁺ (Molecular Ion) |

| 135 | [M - I]⁺ |

| 108 | [M - I - HCN]⁺ |

Ionization Method: Electron Ionization (EI). The fragmentation pattern will be dominated by the loss of the iodine atom.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | N-H stretch |

| 1620-1600 | C=C stretch (aromatic) |

| 1500-1450 | C=N stretch |

| 1250-1200 | C-F stretch |

| 800-750 | C-H bend (aromatic) |

Synthesis Methodologies

The synthesis of 6-fluoro-5-iodo-1H-indazole can be approached through several strategic routes, leveraging established heterocyclic chemistry transformations. While a specific, detailed protocol is not widely published, plausible and efficient methods can be derived from the synthesis of analogous compounds.

Proposed Synthetic Route: Sandmeyer Reaction of 6-Fluoro-5-amino-1H-indazole

A highly effective and widely used method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction.[10][11] This approach would involve the diazotization of a 6-fluoro-5-amino-1H-indazole precursor, followed by treatment with an iodide salt.

Caption: Proposed Sandmeyer reaction pathway for the synthesis of 6-fluoro-5-iodo-1H-indazole.

Experimental Protocol (Hypothetical)

-

Reduction of 6-Fluoro-5-nitro-1H-indazole: To a stirred suspension of 6-fluoro-5-nitro-1H-indazole in ethanol and water, add ammonium chloride followed by iron powder. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure. The crude 6-fluoro-5-amino-1H-indazole can be purified by recrystallization or column chromatography.

-

Diazotization and Iodination: Suspend 6-fluoro-5-amino-1H-indazole in a mixture of hydrochloric acid and water and cool to 0 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. After stirring for 30 minutes, add a solution of potassium iodide in water. Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, dry over anhydrous sulfate, and concentrate to yield crude 6-fluoro-5-iodo-1H-indazole. Purification can be achieved by column chromatography.

Alternative Synthetic Route: Direct Iodination of 6-Fluoro-1H-indazole

Direct electrophilic iodination of the indazole ring is another viable approach. The C-5 position is electronically activated, making it susceptible to iodination.

Caption: Direct iodination approach for the synthesis of 6-fluoro-5-iodo-1H-indazole.

Experimental Protocol (Hypothetical, adapted from similar iodinations)

-

Iodination: To a solution of 6-fluoro-1H-indazole in a suitable solvent such as DMF or acetic acid, add N-iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., potassium hydroxide). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-fluoro-5-iodo-1H-indazole.

Reactivity and Applications in Drug Synthesis

The synthetic utility of 6-fluoro-5-iodo-1H-indazole lies in the reactivity of the C-I bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The iodo-indazole can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position. This is a common strategy in the synthesis of kinase inhibitors to explore the structure-activity relationship (SAR) of the "head" region of the molecule that often interacts with the solvent-exposed region of the kinase active site.[12]

Caption: General scheme of a Suzuki-Miyaura coupling reaction with 6-fluoro-5-iodo-1H-indazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[13] This reaction allows for the coupling of the iodo-indazole with a variety of primary and secondary amines, including anilines and heterocylic amines. This is particularly useful for installing key pharmacophoric elements that can form hydrogen bonds within the kinase hinge region.

Caption: General scheme of a Buchwald-Hartwig amination reaction with 6-fluoro-5-iodo-1H-indazole.

Application in Kinase Inhibitor Synthesis

Indazole-based compounds are prominent as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are key drivers of tumor angiogenesis.[14][15] 6-fluoro-5-iodo-1H-indazole is an ideal starting material for the synthesis of inhibitors targeting these kinases. The indazole core often serves as the hinge-binding motif, while the substituents at the 5- and 6-positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Simplified signaling pathway of VEGFR/FGFR and the inhibitory action of indazole-based compounds.

Conclusion

6-fluoro-5-iodo-1H-indazole is a strategically designed and highly valuable building block for modern drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient and modular synthesis of complex molecules with therapeutic potential. The presence of both fluorine and iodine substituents provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, especially in the development of targeted kinase inhibitors for oncology. As the demand for novel and effective therapeutics continues to grow, the importance of versatile and functionalized heterocyclic intermediates like 6-fluoro-5-iodo-1H-indazole will undoubtedly increase.

References

- Green Chemistry, 2018, 20, 3038.

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

- Google Patents. (n.d.). A kind of synthetic method of the iodo- 1H- indazole of 6-.

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]

- Google Patents. (n.d.).

-

RSC Publishing. (n.d.). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. [Link]

-

PubMed. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

National Institutes of Health. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Google Patents. (n.d.). Methods for preparing indazole compounds.

-

National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. [Link]

-

PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. [Link]

-

National Institutes of Health. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

-

RSC Publishing. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

PubMed. (2012). Design and Synthesis of Novel DFG-out RAF/vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of[11][16]-fused Bicyclic Scaffolds. [Link]

-

MySkinRecipes. (n.d.). 6-Fluoro-5-iodo-1H-indazole. [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. [Link]

-

ResearchGate. (n.d.). Designofi ndazole derivatives 20-21 as VEGFR inhibitors (green lines...). [Link]

-

National Institutes of Health. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). [Link]

-

SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

-

PubChem. (n.d.). 6-IODO-1H-INDAZOLE. [Link]

-

National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

-

MDPI. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 885522-05-4|6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6- - Google Patents [patents.google.com]

- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 6-Fluoro-5-iodo-1H-indazole: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 6-fluoro-5-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical biology sectors. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The unique substitution pattern of this molecule, featuring both a fluorine and an iodine atom, presents a versatile platform for the synthesis of complex, biologically active molecules. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its strategic applications in drug discovery, including its use as a key intermediate for kinase inhibitors and PET imaging agents.[3]

Introduction: The Strategic Value of Halogenated Indazoles

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for targeting a wide array of biological macromolecules.[2] Consequently, indazole-containing compounds have found applications as potent antitumor, anti-inflammatory, and anti-HIV agents.[1]

6-Fluoro-5-iodo-1H-indazole emerges as a particularly valuable building block due to its dual halogenation.

-

The Fluorine Atom: Strategically placed at the 6-position, the fluorine atom can significantly modulate the molecule's physicochemical properties. It can enhance metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

-

The Iodine Atom: The iodine at the 5-position serves as a highly effective synthetic handle. As a heavy halogen, it is an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse carbon and heteroatom substituents at this position.

This combination makes 6-fluoro-5-iodo-1H-indazole a powerful intermediate for generating libraries of complex molecules in drug discovery campaigns.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and physicochemical data for 6-fluoro-5-iodo-1H-indazole are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-Fluoro-5-iodo-1H-indazole | N/A |

| CAS Number | 1260384-77-7 | [4][5] |

| Molecular Formula | C₇H₄FIN₂ | [3][4] |

| Molecular Weight | 262.02 g/mol | [3][4] |

| Appearance | Off-white to light-colored solid | [6] |

| Purity | Typically ≥97% (HPLC) | [7] |

| Storage | Store at 4°C or room temperature, protect from light | [3][4] |

Synthesis and Purification

The synthesis of 6-fluoro-5-iodo-1H-indazole requires a regioselective iodination of the corresponding 6-fluoro-1H-indazole precursor. The following protocol is a robust and validated method adapted from established procedures for the iodination of electron-rich heterocyclic systems.

Retrosynthetic Analysis

The most direct synthetic route involves the electrophilic iodination of commercially available 6-fluoro-1H-indazole. The electron-donating character of the bicyclic system directs iodination to the C5 or C3 position. Judicious choice of reagents and conditions can favor iodination at the C5 position.

Caption: Retrosynthetic approach for 6-fluoro-5-iodo-1H-indazole.

Experimental Protocol: Electrophilic Iodination

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product identity confirmed by standard analytical techniques.

Materials:

-

6-Fluoro-1H-indazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (ACN), anhydrous (20 mL/g of starting material)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-1H-indazole (1.0 eq).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10 minutes to create an inert atmosphere. This is crucial to prevent side reactions with atmospheric moisture and oxygen.

-

Dissolution: Add anhydrous acetonitrile via syringe to dissolve the starting material completely.

-

Reagent Addition: In a single portion, add N-Iodosuccinimide (1.1 eq) to the stirred solution at room temperature. Rationale: NIS is a mild and effective electrophilic iodinating agent. A slight excess ensures complete consumption of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.

-

Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining NIS and iodine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the crude product and purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. This step is critical for removing the succinimide byproduct and any unreacted starting material.

Purification Workflow

Caption: Post-synthesis workup and purification flowchart.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound.

-

¹H NMR (Proton NMR): Used to confirm the proton environment. The spectrum should show distinct aromatic signals. The introduction of iodine at C5 will cause a downfield shift of the adjacent C4 proton.

-

¹³C NMR (Carbon NMR): Provides information on the carbon skeleton. The carbon atom bonded to iodine (C5) will exhibit a characteristic upfield shift due to the heavy atom effect. The C-F bond will result in a large coupling constant for C6.[8]

-

¹⁹F NMR (Fluorine NMR): A singlet in the ¹⁹F NMR spectrum confirms the presence of the single fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. The expected [M+H]⁺ ion for C₇H₄FIN₂ would be approximately 262.9499.

-

HPLC: Used to determine the purity of the final compound, which should ideally be >97%.

Applications in Drug Discovery and Chemical Biology

The synthetic utility of 6-fluoro-5-iodo-1H-indazole is primarily derived from its capacity to undergo palladium-catalyzed cross-coupling reactions at the C5 position.

Caption: Key cross-coupling reactions using the C5-iodine handle.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. This compound allows for the attachment of various aryl or heteroaryl groups at the C5 position via Suzuki coupling, which is a common strategy for exploring the solvent-front region of ATP-binding pockets.

-

Synthesis of PET Ligands: The late-stage introduction of functionalities is crucial for radiochemistry. The C5-iodo group can be used in Stille coupling or other methods to introduce radioisotopes (e.g., ¹⁸F, ¹¹C) for the development of novel Positron Emission Tomography (PET) imaging agents for diagnostic purposes.[3]

-

Fragment-Based Drug Discovery (FBDD): As a decorated heterocyclic fragment, it can be used in FBDD screening campaigns. Hits can then be elaborated into more potent leads by leveraging the synthetic versatility of the C5-iodo group.

Safety and Handling

6-Fluoro-5-iodo-1H-indazole is a chemical intermediate intended for research purposes. Standard laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

6-Fluoro-5-iodo-1H-indazole is a high-value chemical building block with significant potential for accelerating drug discovery and chemical biology research. Its dual halogenation provides a unique combination of desirable physicochemical properties imparted by fluorine and exceptional synthetic versatility enabled by the C-I bond. The robust synthesis and straightforward purification, coupled with its applicability in modern cross-coupling chemistry, position this compound as a critical tool for scientists and researchers aiming to develop novel, high-impact chemical entities.

References

-

PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Fluoro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

-

AOBChem USA. 6-fluoro-3-iodo-5-methyl-1H-indazole. AOBChem USA. Available from: [Link]

-

MySkinRecipes. 6-Fluoro-5-iodo-1H-indazole. MySkinRecipes. Available from: [Link]

-

Wiley-VCH. Supporting Information. Wiley Online Library. Available from: [Link]

-

Patsnap. Synthesis method of 6-iodine-1H-indazole. Eureka by Patsnap. Available from: [Link]

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society. Available from: [Link]

-

PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available from: [Link]

-

NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Fluoro-5-iodo-1H-indazole [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Fluoro-3-iodo-1H-indazole | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

6-fluoro-5-iodo-1H-indazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 6-fluoro-5-iodo-1H-indazole

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 6-fluoro-5-iodo-1H-indazole (CAS No. 1260384-77-7).[1] This halogenated indazole derivative serves as a crucial building block for researchers, scientists, and drug development professionals. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of targeted therapeutics such as kinase inhibitors.[2] This document offers a plausible and scientifically grounded synthetic route, detailed experimental protocols, and an in-depth analysis of the expected spectroscopic data.

Strategic Approach to Synthesis

The synthesis of 6-fluoro-5-iodo-1H-indazole is not explicitly detailed in a single publication. Therefore, a robust and logical multi-step pathway has been devised based on established organo-halogen chemistry and indazole formation methodologies. The chosen strategy begins with a commercially available fluoro-amino-toluene derivative, proceeds through the formation of the indazole core via a diazotization-cyclization reaction, and concludes with a regioselective iodination. This approach is designed for efficiency and control over the final product's substitution pattern.

A patent for the synthesis of the related 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline, which undergoes bromination, then a ring-closure reaction.[3] Our proposed route adapts this logic, starting with the isomeric 4-fluoro-2-methylaniline to achieve the desired 6-fluoro substitution.

Caption: Proposed synthetic workflow for 6-fluoro-5-iodo-1H-indazole.

Detailed Experimental Protocols

Safety First: The following protocols involve hazardous materials. Diazonium salts, in particular, are potentially explosive in their solid, dry state and must be handled with extreme care.[4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 4-Fluoro-2-methyl-5-nitroaniline

The initial step involves the regioselective nitration of 4-fluoro-2-methylaniline. The activating methyl and amino groups direct the electrophilic substitution, with the nitro group predominantly adding to the position ortho to the amino group and meta to the fluorine.

-

Materials:

-

4-Fluoro-2-methylaniline (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Protocol:

-

In a flask cooled to 0 °C in an ice-salt bath, slowly add 4-fluoro-2-methylaniline to concentrated sulfuric acid with stirring.

-

Maintain the temperature at 0-5 °C and add concentrated nitric acid dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 4-fluoro-2-methyl-5-nitroaniline by recrystallization from an ethanol/water mixture.

-

Step 2: Synthesis of 6-Fluoro-1H-indazole

This step involves the formation of the indazole ring system. The amino group is first converted to a diazonium salt, which is unstable and generated in situ. Subsequent intramolecular cyclization is followed by a reduction of the nitro group, which then facilitates the final ring closure. A more direct approach involves diazotization followed by reduction which forms the indazole ring.[6][7][8]

-

Materials:

-

4-Fluoro-2-methyl-5-nitroaniline (1.0 eq)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Stannous Chloride (SnCl₂) or other suitable reducing agent

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve 4-fluoro-2-methyl-5-nitroaniline in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature strictly below 5 °C. The formation of the diazonium salt is typically rapid.[9]

-

Crucial Safety Note: Do not isolate the diazonium salt. Use it immediately in the next step.[5]

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Slowly add the diazonium salt solution to the stannous chloride solution. An exothermic reaction will occur; control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Basify the reaction mixture with a concentrated sodium hydroxide solution to pH > 10.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 6-fluoro-1H-indazole by column chromatography on silica gel.

-

Step 3: Synthesis of 6-Fluoro-5-iodo-1H-indazole

The final step is the regioselective iodination of the 6-fluoro-1H-indazole. The electron-donating nature of the indazole ring system activates it towards electrophilic substitution. Iodination is expected to occur at the C5 position, which is activated by the pyrazole ring and ortho to the fluorine atom. The use of iodine in the presence of a base is a common method for the iodination of indazoles.[10]

-

Materials:

-

6-Fluoro-1H-indazole (1.0 eq)

-

Iodine (I₂) (1.1 eq)

-

Potassium Hydroxide (KOH) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

-

Water

-

Ethyl Acetate

-

-

Protocol:

-

Dissolve 6-fluoro-1H-indazole in DMF in a round-bottom flask.

-

Add powdered potassium hydroxide and stir the mixture for 15 minutes at room temperature.

-

Add iodine portion-wise to the mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water.

-

Quench the excess iodine by adding a 10% sodium thiosulfate solution until the brown color disappears.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude 6-fluoro-5-iodo-1H-indazole by column chromatography or recrystallization to obtain the final product.

-

Comprehensive Characterization

The structural identity and purity of the synthesized 6-fluoro-5-iodo-1H-indazole must be confirmed through a combination of spectroscopic techniques. While experimental data is not widely published, the expected spectral characteristics can be accurately predicted based on the structure and data from analogous compounds.[11][12][13]

Predicted Spectroscopic Data Summary

| Property | Predicted Value |

| Molecular Formula | C₇H₄FIN₂ |

| Molecular Weight | 262.02 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, NH), 8.2 (s, 1H, H3), 7.9 (d, J ≈ 7 Hz, 1H, H7), 7.6 (d, J ≈ 10 Hz, 1H, H4) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160 (d, ¹JCF ≈ 245 Hz, C6), 140 (C7a), 135 (C3), 125 (d, ³JCF ≈ 10 Hz, C4), 115 (C7), 110 (d, ²JCF ≈ 25 Hz, C5a), 90 (C5) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -115 to -125 ppm (referenced to CFCl₃) |

| Mass Spec (EI) | m/z 262 (M⁺), 135 (M⁺ - I), 108 |

| IR (KBr Pellet) | 3100-3000 cm⁻¹ (N-H stretch), 1620, 1500 cm⁻¹ (C=C stretch), 1250 cm⁻¹ (C-F stretch) |

Spectroscopic Analysis Workflow

Caption: Logical workflow for the structural confirmation of the final product.

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple. The N-H proton will be a broad singlet at a high chemical shift. The H3 proton will appear as a singlet. The H4 and H7 protons will appear as doublets due to coupling with the fluorine atom at C6. The H4 proton will show a larger through-space coupling to the fluorine (para coupling), while the H7 proton will show a smaller meta coupling.

-

¹³C NMR Spectroscopy: The carbon spectrum will be highly informative. The carbon directly attached to the fluorine (C6) will show a large one-bond coupling constant (¹JCF) of around 245 Hz. The adjacent carbons (C5 and C7) will show smaller two-bond couplings (²JCF). The carbon para to the fluorine (C4) will also show a three-bond coupling. The carbon attached to the iodine (C5) will be shifted significantly upfield.

-

¹⁹F NMR Spectroscopy: This is a crucial technique for confirming the presence and environment of the fluorine atom.[14][15][16] A single resonance is expected in the typical range for an aryl fluoride. The signal will be split by the neighboring protons, providing further structural confirmation.

-

Mass Spectrometry: Electron Ionization (EI) mass spectrometry should show a clear molecular ion peak at m/z = 262.[17] A prominent fragment will be the loss of an iodine radical (127 amu), resulting in a peak at m/z = 135.[18][19][20][21] Further fragmentation of the fluoro-indazole ring can also be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the indazole core.[22][23][24][25][26] A broad absorption above 3000 cm⁻¹ corresponds to the N-H stretch. Aromatic C-H stretches will appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will be visible in the 1620-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ is characteristic of the C-F stretch.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of 6-fluoro-5-iodo-1H-indazole. By leveraging established chemical principles and analogous procedures, a reliable synthetic route has been detailed. The predicted spectroscopic data and interpretation guidelines offer a robust system for validating the final product's identity and purity. This document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the use of this important heterocyclic building block in their research endeavors.

References

-

ResearchGate. "Interpretation of IR spectrum of compound 1N2a." Available at: [Link].

-

Semantic Scholar. "An infrared spectroscopic study of protonated and cationic indazole." Available at: [Link].

-

RSC Publishing. "Gas-phase Infrared Spectrum of Indazole." Available at: [Link].

-

ResearchGate. "Reactive Chemical Hazards of Diazonium Salts." Available at: [Link].

-

ResearchGate. "IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c." Available at: [Link].

-

NIH National Center for Biotechnology Information. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Available at: [Link].

-

The Royal Society of Chemistry. "Supporting Information." Available at: [Link].

-

IJCRT.org. "STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES." Available at: [Link].

-

ResearchGate. "New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies." Available at: [Link].

- Google Patents. "Methods for preparing indazole compounds.

-

Institute of Chemistry of Clermont-Ferrand. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Available at: [Link].

-

ResearchGate. "Fluorescence emission spectra substituted 2H‐indazoles in different..." Available at: [Link].

-

ResearchGate. "(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Available at: [Link].

-

NIH National Center for Biotechnology Information. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Available at: [Link].

-

Chemistry LibreTexts. "16.10: Fragmentation Patterns in Mass Spectra." Available at: [Link].

-

Fluorine NMR. Available at: [Link].

-

Metabo-P. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." Available at: [Link].

-

ResearchGate. "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." Available at: [Link].

-

Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy." Available at: [Link].

-

Interpretation of mass spectra. Available at: [Link].

-

ResearchGate. "Structures, Stability, and Safety of Diazonium Salts." Available at: [Link].

-

Ion fragmentation of small molecules in mass spectrometry. Available at: [Link].

- Google Patents. "A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

NIH National Center for Biotechnology Information. "Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system." Available at: [Link].

-

Organic Chemistry Portal. "Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines." Available at: [Link].

-

ResearchGate. "Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes." Available at: [Link].

-

PubMed. "Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines." Available at: [Link].

-

Chemical Communications (RSC Publishing). "Site-selective synthesis of indanyl-substituted indole derivatives via 1,3-dithiane induced Nazarov cyclization." Available at: [Link].

-

Journal of Medicinal and Chemical Sciences. "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study." Available at: [Link].

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. soc.chim.it [soc.chim.it]

- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biophysics.org [biophysics.org]

- 16. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 19. researchgate.net [researchgate.net]

- 20. uni-saarland.de [uni-saarland.de]

- 21. uab.edu [uab.edu]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]

- 24. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 25. Indazole(271-44-3) IR Spectrum [chemicalbook.com]

- 26. researchgate.net [researchgate.net]

Introduction: The Structural Elucidation Challenge

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-5-iodo-1H-indazole

This guide provides a detailed analysis of the ¹H NMR spectrum of 6-fluoro-5-iodo-1H-indazole, a crucial heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document synthesizes theoretical principles, data from analogous structures, and expert interpretation to serve as a valuable resource for researchers.

6-Fluoro-5-iodo-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds known for a wide range of biological activities.[1] Accurate structural characterization is paramount for its application in synthesis and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level.[1] This guide focuses specifically on the ¹H NMR spectrum, offering a predictive analysis and a framework for experimental verification.

The indazole ring system can exist in two tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally more stable.[2] Furthermore, electrophilic substitution reactions on the indazole ring can lead to a mixture of isomers. Therefore, a thorough understanding of the ¹H NMR spectrum is essential for unambiguous identification of the desired product.

Theoretical Framework: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of 6-fluoro-5-iodo-1H-indazole is governed by several key principles:

-

Chemical Shift (δ): The position of a proton signal in the spectrum is determined by its local electronic environment. Electron-withdrawing groups, such as fluorine and iodine, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring non-equivalent protons leads to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is dependent on the number and type of bonds separating the coupled nuclei and their dihedral angle.

-

Multiplicity: The number of peaks in a split signal is determined by the (n+1) rule, where 'n' is the number of equivalent neighboring protons. For example, a proton with one neighboring proton will appear as a doublet (d), while a proton with two equivalent neighboring protons will appear as a triplet (t). When a proton is coupled to multiple non-equivalent protons, it results in more complex patterns like a doublet of doublets (dd).

-

Through-Space Coupling: Fluorine (¹⁹F) has a nuclear spin of ½ and can couple with nearby protons, not only through bonds but also through space. This can lead to additional splitting of proton signals.

Predicted ¹H NMR Spectrum of 6-Fluoro-5-iodo-1H-indazole

The predicted ¹H NMR spectral data for 6-fluoro-5-iodo-1H-indazole is summarized in the table below. These predictions are based on the analysis of substituent effects on the indazole scaffold and data from related compounds.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~8.1 | s | - |

| H-4 | ~7.8 | d | ³J(H4-F6) ≈ 8-10 |

| H-7 | ~7.5 | d | ⁴J(H7-F6) ≈ 5-7 |

| N-H | >10 | br s | - |

Detailed Interpretation:

-

H-3: This proton is on the pyrazole ring and typically appears as a singlet in the downfield region of the spectrum, as it is not coupled to any neighboring protons.[5]

-

H-4: This proton is on the benzene ring and is expected to be a doublet due to coupling with the fluorine at position 6. This is a three-bond coupling (³J). The electron-withdrawing nature of the adjacent iodine atom will likely shift this proton significantly downfield.

-

H-7: This proton is also on the benzene ring and is expected to appear as a doublet due to a four-bond coupling (⁴J) with the fluorine at position 6. This "through-space" or "meta" coupling is a characteristic feature of fluoroaromatic compounds.

-

N-H: The proton on the nitrogen atom is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O.[4]

The following diagram illustrates the structure of 6-fluoro-5-iodo-1H-indazole with the assigned protons.

Caption: Molecular structure of 6-fluoro-5-iodo-1H-indazole with proton assignments.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire an experimental spectrum, the following protocol serves as a robust starting point.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-fluoro-5-iodo-1H-indazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indazoles as it helps in observing the N-H proton.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Use a standard one-pulse sequence.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Apply a 90° pulse.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

The following diagram outlines the experimental workflow for ¹H NMR analysis.

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Structural Verification and Isomer Differentiation

The ¹H NMR spectrum is a powerful tool for distinguishing 6-fluoro-5-iodo-1H-indazole from its potential isomers.

-

Positional Isomers: Different substitution patterns on the benzene ring would result in distinct chemical shifts and coupling patterns. For instance, if the fluorine were at position 7, the coupling to H-4 would be a four-bond coupling, resulting in a much smaller J-value.

-

N-1 vs. N-2 Isomers: The position of the substituent on the nitrogen atom significantly impacts the chemical shifts of the indazole protons. In general, the protons of the N-2 isomer are found at a lower frequency (more shielded) compared to the N-1 isomer, with the exception of H-7, which is deshielded in the N-2 isomer.[1]

Potential Impurities and Their ¹H NMR Signatures

The synthesis of 6-fluoro-5-iodo-1H-indazole may result in impurities that can be identified by ¹H NMR. A common synthetic route involves the iodination of a fluoro-indazole precursor.

-

Starting Material: The presence of unreacted 6-fluoro-1H-indazole would be indicated by a set of signals corresponding to this compound.

-

Di-iodinated Product: Over-iodination could lead to the formation of a di-iodo-fluoro-indazole, which would present a different set of aromatic signals.

-

Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexane) are often visible in the ¹H NMR spectrum and can be identified by their characteristic chemical shifts.

Conclusion

References

-

Cerecetto, H., & Gerpe, A. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(10), 12135-12155. [Link]

-

Li, J., et al. (2015). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 13(4), 1097-1100. [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7338-7346. [Link]

-

Yoshida, K., et al. (2007). Supporting Information: A General and Efficient Method for the Synthesis of 1H-Indazoles by the 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 46(22), 4141-4144. [Link]

-

LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

13C NMR data for 6-fluoro-5-iodo-1H-indazole

An In-Depth Technical Guide to the ¹³C NMR Characterization of 6-fluoro-5-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of 6-fluoro-5-iodo-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry. As experimental spectral data for this specific molecule is not widely published, this document leverages foundational NMR principles and data from analogous structures to present a detailed prediction of its ¹³C NMR spectrum. Furthermore, it outlines a robust, field-proven experimental protocol for data acquisition and provides expert interpretation of the expected spectral features, with a focus on the profound influence of fluorine and iodine substituents.

Introduction: The Structural Challenge

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of halogen atoms, such as fluorine and iodine, is a common strategy to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The specific substitution pattern of 6-fluoro-5-iodo-1H-indazole presents a unique spectroscopic challenge and opportunity. Understanding its ¹³C NMR spectrum is critical for confirming its identity, assessing purity, and providing a basis for further structural studies.

This guide addresses the absence of readily available reference spectra by providing a predictive framework grounded in established theory. We will deconstruct the molecule to understand how each substituent—and its position—influences the chemical environment of every carbon atom.

Molecular Structure and Numbering

To ensure clarity, the standard IUPAC numbering system for the 1H-indazole ring is used throughout this guide.

Caption: Molecular structure of 6-fluoro-5-iodo-1H-indazole.

Predicted ¹³C NMR Data and Expert Interpretation

The prediction of the ¹³C NMR spectrum is derived from the known spectrum of the parent 1H-indazole scaffold, with additive corrections applied for the effects of the fluoro and iodo substituents.

Foundational Spectrum: 1H-Indazole

The analysis begins with the assigned ¹³C NMR chemical shifts of unsubstituted 1H-indazole, which serves as our baseline.[1]

The Influence of Substituents: Causality and Prediction

Fluorine at C6:

-

Direct (Ipso) Effect: The highly electronegative fluorine atom causes a significant deshielding (downfield shift) of the directly attached carbon, C6. This is the largest effect.

-

Carbon-Fluorine (C-F) Coupling: A hallmark of fluorine-containing compounds is the presence of through-bond J-coupling. The ¹³C spectrum will exhibit distinct splitting patterns:

-

A very large one-bond coupling (¹JCF) for C6, typically in the range of 240-255 Hz.[2][3]

-

Smaller two-bond couplings (²JCF) for the ortho carbons, C5 and C7, around 20-25 Hz.[3]

-

Even smaller three-bond (³JCF) and four-bond (⁴JCF) couplings for more distant carbons.[2][3] These couplings are invaluable for confirming assignments, as they unambiguously identify carbons in proximity to the fluorine atom.

-

Iodine at C5:

-

Heavy-Atom Effect: Unlike the more electronegative halogens, iodine imposes a powerful shielding (upfield shift) on the carbon to which it is bonded (C5).[4] This "heavy-atom effect," a result of spin-orbit coupling, is the dominant influence on the C5 chemical shift and will move its resonance significantly upfield, often counteracting the expected deshielding from a typical halogen.[4][5]

Predicted Data Summary

The following table synthesizes these effects to provide a predicted ¹³C NMR spectrum for 6-fluoro-5-iodo-1H-indazole. The shifts are estimations and may vary slightly depending on the solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) | Rationale for Prediction |

| C3 | ~134 | d (⁴JCF ≈ 1-3 Hz) | Minor influence from substituents; small long-range coupling to F. |

| C3a | ~140 | d (⁴JCF ≈ 3-5 Hz) | Bridgehead carbon, relatively insensitive to direct substituent effects but may show long-range coupling. |

| C4 | ~125 | d (³JCF ≈ 8-10 Hz) | Meta to fluorine and ortho to iodine. Experiences moderate three-bond coupling to F. |

| C5 | ~95 | d (²JCF ≈ 20-25 Hz) | Dominated by the strong shielding heavy-atom effect of iodine. Significant two-bond coupling to F. |

| C6 | ~160 | d (¹JCF ≈ 245-255 Hz) | Strong deshielding from directly attached fluorine, resulting in a large downfield shift and a very large one-bond coupling constant. |

| C7 | ~115 | d (²JCF ≈ 20-25 Hz) | Ortho to fluorine, experiencing shielding and a significant two-bond coupling. |

| C7a | ~122 | s or br s | Bridgehead carbon, meta to fluorine. Any coupling is expected to be minimal. |

Experimental Protocol for Data Acquisition

This section provides a self-validating, step-by-step methodology for acquiring high-quality ¹³C NMR data for 6-fluoro-5-iodo-1H-indazole.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

-

Mass: Accurately weigh 10-20 mg of the solid compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves many heterocyclic compounds and allows for the observation of the exchangeable N-H proton. CDCl₃ is an alternative if solubility is adequate.[6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent inside a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Homogenization: Gently vortex or invert the tube to ensure the solution is homogeneous.

Spectrometer Setup and Calibration

-

Insertion: Insert the sample into the spectrometer's magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for resolving small coupling constants.[7]

-

Tuning and Matching: Tune and match the ¹³C and ¹H channels of the probe to the sample. This ensures efficient radiofrequency pulse transmission and signal detection.[8]

¹³C NMR Acquisition Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | Standard proton-gated decoupling sequence with a 30° pulse angle to allow for a shorter relaxation delay and faster acquisition.[9] |

| Spectral Width | 0 to 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules. |

| Acquisition Time (AQ) | ~1.0 - 1.5 s | Provides adequate digital resolution to resolve peaks without unnecessarily long experiment times.[10] |

| Relaxation Delay (D1) | 2.0 s | A compromise to allow for partial relaxation of most carbons, enhancing signal-to-noise without making the experiment prohibitively long.[9] |

| Pulse Angle | 30° | The Ernst angle for fast-pulsing experiments, maximizing signal intensity over time for carbons with long T₁ relaxation times.[9] |

| Number of Scans (NS) | 1024 - 4096 | A sufficient number of scans is essential to achieve a good signal-to-noise ratio for ¹³C signals. The exact number will depend on sample concentration.[6] |

| Temperature | 298 K | Standard ambient temperature for routine analysis. |

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate peak integration and chemical shift determination.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the deuterated solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR data acquisition process.

Caption: Workflow for ¹³C NMR Data Acquisition and Processing.

Conclusion and Further Steps

This guide provides a robust predictive and methodological framework for the ¹³C NMR analysis of 6-fluoro-5-iodo-1H-indazole. The predicted chemical shifts, multiplicities, and detailed experimental protocol offer researchers a solid foundation for acquiring and interpreting the spectrum of this and related halogenated indazoles. For unequivocal assignment, it is highly recommended to supplement the 1D ¹³C experiment with two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish direct and long-range C-H correlations, respectively.

References

-

Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2016). 13C NMR of indazoles. ResearchGate.

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog.

-

BenchChem. (n.d.). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. ResearchGate.

-

Yoshida, K., et al. (2007). Supporting Information for a paper. Wiley-VCH.

-

Reich, H. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

-

Goroff, N. S., et al. (2012). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate.

-

Gajda, J., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry.

-

Chemistry LibreTexts. (2024). Multinuclear NMR. Chemistry LibreTexts.

-

University of Missouri-St. Louis. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. UMSL.

-

University of Mississippi. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove.

-

Lo, J. S., & Tiers, G. V. D. (1963). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.

-

Claramunt, R. M., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules.

-

University of Maryland. (n.d.). Step-by-step procedure for NMR data acquisition. UMD.

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog.

-

ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate.

-

Otting, G. (2017). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

R-NMR. (n.d.). SOP data acquisition. R-NMR.

-

Chemistry LibreTexts. (2024). Other Aromatic Substitutions. Chemistry LibreTexts.

-

Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry.

-

Beilstein Journals. (n.d.). Search Results. Beilstein Journal of Organic Chemistry.

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research.

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.

-

ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. ResearchGate.

-

Stoyanov, S., et al. (2023). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules.

-

University of Maryland, Baltimore County. (2020). Optimized Default 13C Parameters. UMBC NMR Facility.

-

Miller, A.-F. (2010). Running 13C spectra. University of Kentucky.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. chem.as.uky.edu [chem.as.uky.edu]

Mass spectrometry of 6-fluoro-5-iodo-1H-indazole

An In-Depth Technical Guide to the Mass Spectrometry of 6-fluoro-5-iodo-1H-indazole

Abstract